molecular formula C22H18N2O2S B2959335 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide CAS No. 946309-90-6

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide

Cat. No.: B2959335
CAS No.: 946309-90-6
M. Wt: 374.46
InChI Key: IVOFIPZRHLJXPM-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide is a complex organic compound characterized by its benzothiazole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide typically involves the following steps:

  • Formation of 1,3-benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

  • Coupling Reaction: The benzothiazole derivative is then coupled with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

  • Hydroxylation: The resulting product undergoes hydroxylation to introduce the hydroxyl group at the 3-position of the phenyl ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce additional functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Nucleophiles such as amines, alcohols, or halides

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes

  • Reduction Products: Alcohols, amines, or alkanes

  • Substitution Products: Amides, esters, or ethers

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Medicine: Research has explored its use in drug discovery, particularly in the treatment of various diseases such as tuberculosis and cancer. Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: A related compound with a similar benzothiazole core.

  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Another compound with benzothiazole and benzamide functionalities.

Uniqueness: N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide stands out due to its specific structural features, such as the hydroxyl group at the 3-position and the 2,5-dimethyl substitution on the benzamide moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-13-7-8-14(2)17(11-13)21(26)23-15-9-10-16(19(25)12-15)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOFIPZRHLJXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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